
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features an aminoethyl group and a propan-2-yl group, making it unique in its chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. The specific reaction conditions, such as temperature and pH, are crucial for the successful formation of the desired indole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aminoethyl and propan-2-yl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce more saturated indole compounds.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminoethyl)-1H-indole: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
7-(Propan-2-yl)-1H-indole: Lacks the aminoethyl group, affecting its reactivity and interactions.
2,3-Dihydro-1H-indol-2-one: The absence of both the aminoethyl and propan-2-yl groups makes it less complex.
Uniqueness
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the aminoethyl and propan-2-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler indole derivatives.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-7-propan-2-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H18N2O/c1-8(2)9-4-3-5-10-11(6-7-14)13(16)15-12(9)10/h3-5,8,11H,6-7,14H2,1-2H3,(H,15,16) |
Clave InChI |
OIUKSTFIJFDRPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C1NC(=O)C2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
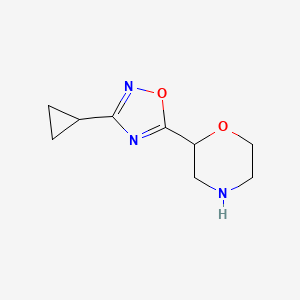
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
![4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201545.png)
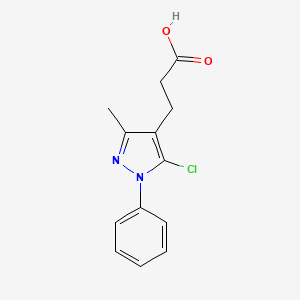
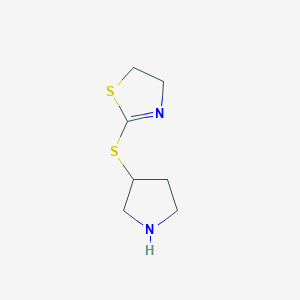
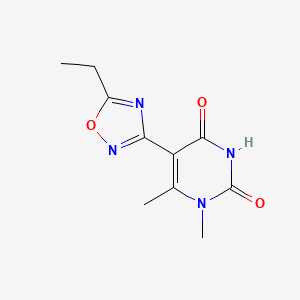
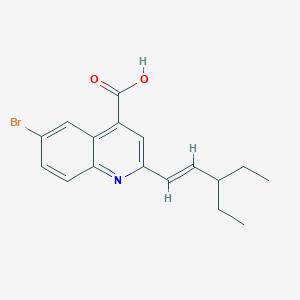
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)


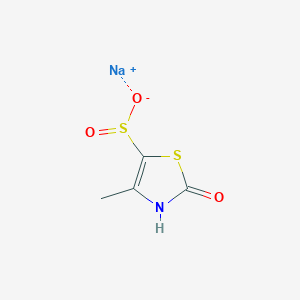

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)
